9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid
CAS No.: 889958-30-9
Cat. No.: VC2783342
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 889958-30-9 |
|---|---|
| Molecular Formula | C12H12O3 |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | 5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H12O3/c13-11-4-2-1-3-8-5-6-9(12(14)15)7-10(8)11/h5-7H,1-4H2,(H,14,15) |
| Standard InChI Key | MUIQSPLDRIXVGQ-UHFFFAOYSA-N |
| SMILES | C1CCC(=O)C2=C(C1)C=CC(=C2)C(=O)O |
| Canonical SMILES | C1CCC(=O)C2=C(C1)C=CC(=C2)C(=O)O |
Introduction
Chemical Properties and Structure
Structural Characteristics
9-Oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylic acid consists of a benzene ring fused with a seven-membered ring containing a ketone functional group, along with a carboxylic acid group at the 2-position of the benzene ring. This structural arrangement creates a unique reactivity profile that distinguishes it from other organic compounds.
Physical and Chemical Properties
The compound presents as a solid at room temperature with specific properties that facilitate its use in laboratory settings. The table below summarizes its key physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.22 g/mol |
| CAS Number | 889958-30-9 |
| Physical State | Solid |
| Canonical SMILES | C1CCC(=O)C2=C(C1)C=C(C=C2)C(=O)O |
| Solubility | Soluble in organic solvents such as DMSO |
| Storage Conditions | Sealed in dry conditions, store in freezer under -20°C |
Spectroscopic Data
Spectroscopic analysis of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylic acid provides critical information for structural confirmation and purity assessment. While specific spectral data is limited in the available sources, researchers typically characterize this compound using techniques such as:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Mass Spectrometry (MS)
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Ultraviolet-Visible (UV-Vis) spectroscopy
Preparation Methods
Industrial Production Considerations
For larger-scale production, optimization of reaction parameters becomes essential to ensure high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability of the synthesis process. Purification typically involves recrystallization or column chromatography to obtain the desired product with high purity.
Chemical Reactions
Reaction Types
Due to its functional groups, 9-Oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylic acid can participate in various chemical transformations:
Carboxylic Acid Reactions
The carboxylic acid group can undergo typical reactions including:
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Esterification with alcohols
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Amide formation with amines
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Reduction to alcohols
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Decarboxylation under appropriate conditions
Ketone Reactions
The ketone functionality allows for reactions such as:
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Reduction to secondary alcohols
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Condensation reactions with amines or hydrazines
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Wittig and related olefination reactions
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Addition reactions with organometallic reagents
Aromatic Ring Modifications
The benzene ring portion can participate in:
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Electrophilic aromatic substitution reactions
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Reduction (under forcing conditions)
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Coupling reactions with appropriate catalysis
Reagents and Conditions
Common reagents used in reactions with this compound include various reducing agents (such as lithium aluminum hydride and sodium borohydride), oxidizing agents (potassium permanganate, chromium trioxide), nucleophiles, and electrophiles under specific conditions tailored to the desired transformation.
Applications in Scientific Research
Chemical Building Block
9-Oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylic acid serves as an important building block in organic synthesis, contributing to the development of new chemical entities with potential applications in various fields. Its bifunctional nature makes it particularly valuable for constructing more complex molecular architectures.
Biological Activities Investigation
Research into the biological activities of this compound and its derivatives has potential applications in drug discovery. The presence of both aromatic and aliphatic regions in its structure, along with the carboxylic acid and ketone functional groups, provides opportunities for interactions with biological targets such as enzymes and receptors.
Materials Science Applications
The unique structural features of this compound also make it a candidate for applications in materials science, particularly in the development of functional materials with specific properties. The aromatic system can contribute to electronic properties, while the functional groups provide sites for further modification and potential cross-linking.
Comparison with Similar Compounds
Structural Analogues
Several structurally related compounds share similarities with 9-Oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylic acid but differ in key aspects:
| Compound | Structural Relationship | Key Differences |
|---|---|---|
| 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid | Related ring system | Smaller ring size (five-membered vs. seven-membered) |
| 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | Similar functional group arrangement | Different ring system (naphthalene vs. benzoannulene) |
| 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | Positional isomer | Different position of ketone group |
| 6,7,8,9-tetrahydrobenzoindole-2-carboxylic acid | Nitrogen-containing analogue | Contains nitrogen in the structure (indole vs. benzoannulene) |
Comparative Reactivity
The reactivity of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylic acid compared to its structural analogues is influenced by several factors:
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Ring size affects the strain and conformation of the molecule
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Position of functional groups impacts electronic distribution
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Presence of heteroatoms alters the electronic properties
These differences result in variations in reaction rates, selectivity, and product distribution when these compounds are subjected to similar reaction conditions.
| Hazard Type | Classification |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H315 (Causes skin irritation) |
| H319 (Causes serious eye irritation) | |
| H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) |
| P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
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